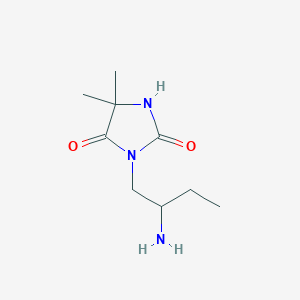
3-(2-アミノブチル)-5,5-ジメチルイミダゾリジン-2,4-ジオン
説明
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H17N3O2 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗うつ薬の研究
エトリプタミンは、1960年代に非ヒドラジン可逆性モノアミンオキシダーゼ阻害剤として開発され、抗うつ薬として使用されました . 安全上の懸念から市販は中止されましたが、その作用機序は現在も科学的に調査されています。その抗うつ効果は、モノアミンオキシダーゼを阻害する能力に関連していると考えられており、同様の作用機序を持つ新しい抗うつ薬の開発に関心が集まっています。
神経伝達物質放出研究
研究によると、エトリプタミンは、シナプスの前部からセロトニンを放出することが示されており、少量のノルエピネフリンとドーパミンも放出されます . この特性により、神経伝達物質の放出が気分や行動に与える影響を研究する上で価値があり、これらの経路を標的とする薬物の開発に貢献することができます。
精神刺激作用の分析
エトリプタミンは、α-メチルトリプタミンよりも弱いが、MDMAなどのエンタクトゲンに似た刺激作用と幻覚作用を示します . これにより、精神刺激作用とその潜在的な治療用途(特定の気分障害の治療など)を分析するための興味深い化合物となっています。
セロトニン作動系研究
セロトニン作動系に与える影響から、エトリプタミンは、さまざまな生理学的および病理学的過程におけるセロトニンの役割を研究するための有用な化合物です . これには、気分調節、不安障害、およびセロトニン作動薬の潜在的な治療効果に関する研究が含まれます。
比較薬理学
エトリプタミンは、他のインドール系幻覚剤と構造的に類似しているため、比較薬理学的研究が可能です . 研究者は、その効果を他の化合物と比較することで、幻覚剤の薬力学とその潜在的な医療用途をより深く理解することができます。
薬物乱用と違法使用の防止
エトリプタミンは、レクリエーション薬物として使用されてきたため、その影響を研究して、薬物乱用に関する政策と防止戦略を策定することが重要です . その薬理学的プロファイルを理解することで、違法使用を防ぐためのより効果的な教育プログラムと介入を開発することができます。
作用機序
- Stimulant Activity : α-ethyltryptamine’s stimulant effects are reminiscent of amphetamine-derived drugs like 3,4-methylenedioxy-N-methylamphetamine (MDMA) . It shares some similarities with MDMA, including serotonin release pre-synaptically, as well as lesser amounts of norepinephrine and dopamine .
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to changes in the biochemical pathways they regulate.
Cellular Effects
The effects of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to release serotonin pre-synaptically, which can alter mood and behavior . Additionally, it impacts the expression of genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters such as serotonin and dopamine . This change in enzyme activity can lead to alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response . Toxicity studies have indicated that high doses can result in adverse effects such as neurotoxicity and behavioral changes.
Metabolic Pathways
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its role in altering the balance of neurotransmitter levels in the brain .
Transport and Distribution
The transport and distribution of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been shown to interact with serotonin transporters, facilitating its uptake into neurons .
Subcellular Localization
The subcellular localization of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is crucial for its interaction with target enzymes and proteins, ultimately influencing its biochemical effects .
特性
IUPAC Name |
3-(2-aminobutyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-4-6(10)5-12-7(13)9(2,3)11-8(12)14/h6H,4-5,10H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBHWSWLOHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)C(NC1=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


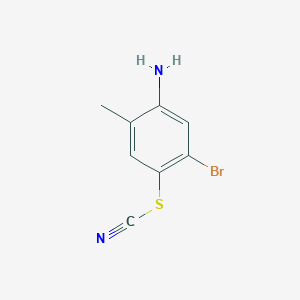
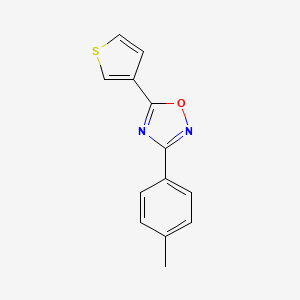

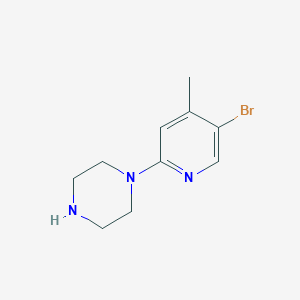

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)



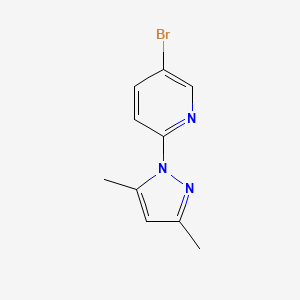
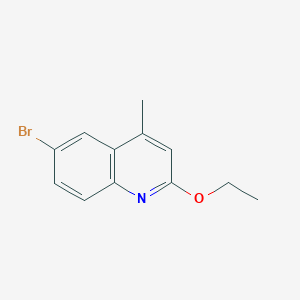
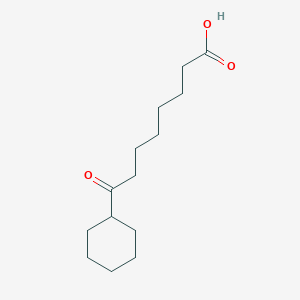
![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
